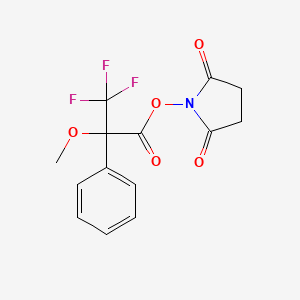
(2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoro-2-methoxy-2-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of trifluoromethyl, methoxy, and phenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Propionic Acid Derivative: The initial step involves the synthesis of 3,3,3-trifluoro-2-methoxy-2-phenyl-propionic acid through a series of reactions, including halogenation and esterification.
Activation of the Carboxylic Acid Group: The carboxylic acid group is then activated using reagents such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Coupling with Pyrrolidin-2,5-dione: The active ester intermediate is reacted with pyrrolidin-2,5-dione under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy or phenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.
Medicine
In medicine, ®-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials, particularly those requiring unique fluorinated structures.
Mechanism of Action
The mechanism of action of ®-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid: Lacks the pyrrolidin-1-yl ester group but shares the trifluoromethyl and methoxy groups.
2,5-Dioxo-pyrrolidin-1-yl esters: Compounds with similar ester groups but different substituents on the propionic acid moiety.
Uniqueness
The uniqueness of ®-3,3,3-Trifluoro-2-methoxy-2-phenyl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester lies in its combination of trifluoromethyl, methoxy, and phenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoro-2-methoxy-2-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO5/c1-22-13(14(15,16)17,9-5-3-2-4-6-9)12(21)23-18-10(19)7-8-11(18)20/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNDODZBWNNNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C(=O)ON2C(=O)CCC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
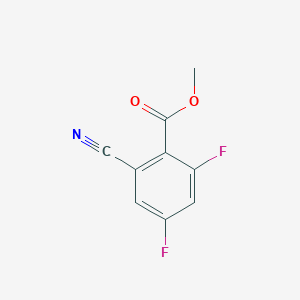
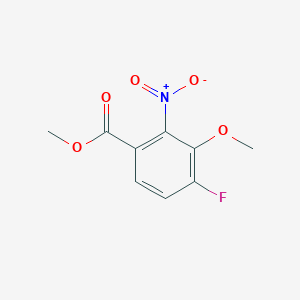

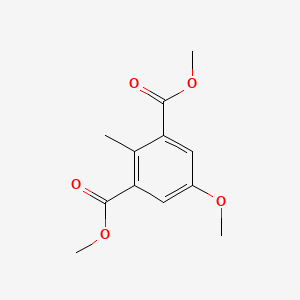

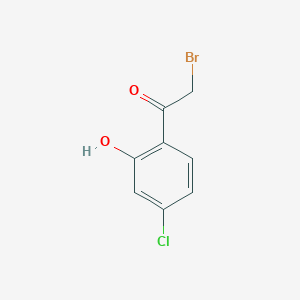
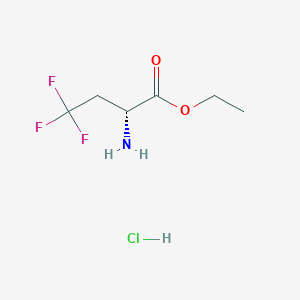
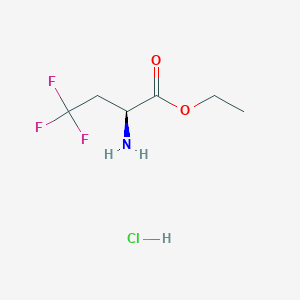
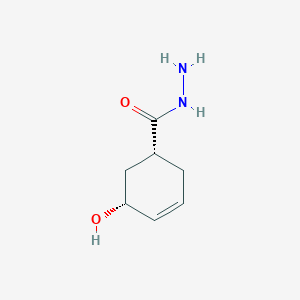
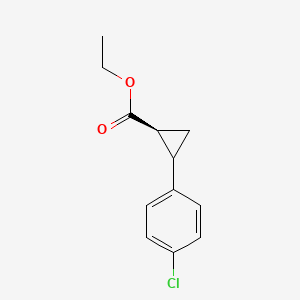
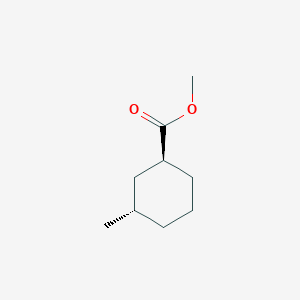
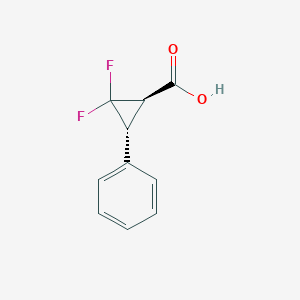
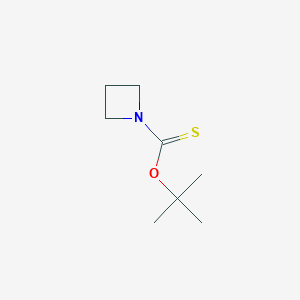
![(2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid](/img/structure/B8185437.png)
